molecular formula C19H22N2O4 B5553619 N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]-2-(3-methylphenoxy)acetamide

N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]-2-(3-methylphenoxy)acetamide

Cat. No.: B5553619
M. Wt: 342.4 g/mol
InChI Key: AEWHSDUCQDWFSS-UDWIEESQSA-N
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Description

N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]-2-(3-methylphenoxy)acetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an ethoxy and methoxy substituted phenyl group, a methylideneamino linkage, and a methylphenoxy acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]-2-(3-methylphenoxy)acetamide typically involves the condensation of 2-ethoxy-5-methoxybenzaldehyde with 2-(3-methylphenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the imine linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or ethoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or quinones.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]-2-(3-methylphenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N’-(2-ethoxy-5-methoxybenzylidene)-2-(3-methylphenoxy)acetohydrazide: A structurally similar compound with potential biological activities.

    Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological and clinical applications.

Uniqueness

N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]-2-(3-methylphenoxy)acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]-2-(3-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-4-24-18-9-8-16(23-3)11-15(18)12-20-21-19(22)13-25-17-7-5-6-14(2)10-17/h5-12H,4,13H2,1-3H3,(H,21,22)/b20-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWHSDUCQDWFSS-UDWIEESQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)OC)C=NNC(=O)COC2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)OC)/C=N/NC(=O)COC2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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